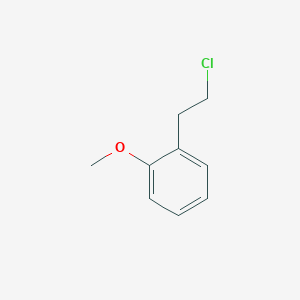

1-(2-Chloroethyl)-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chloroethyl)-2-methoxybenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a methoxy group (-OCH3) and a chloroethyl group (-CH2CH2Cl) are substituted at the 2 and 1 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxyphenol with 2-chloroethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. The product is then separated and purified using techniques like distillation or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloroethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-methoxyethylbenzene using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 2-methoxyethylamine, 2-methoxyethylthiol, or 2-methoxyethanol can be formed.

Oxidation: 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: 2-methoxyethylbenzene.

Applications De Recherche Scientifique

Chemical Synthesis

1-(2-Chloroethyl)-2-methoxybenzene serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry. The presence of both chlorine and methoxy groups enhances its reactivity, particularly in electrophilic aromatic substitution reactions.

Biological Studies

The compound has been investigated for its biological activity, particularly its mutagenic properties. Research indicates that it can induce mutations in bacterial and mammalian cell lines, suggesting potential risks for genetic damage. For instance, Ames tests have shown an increase in mutation frequency in Salmonella strains exposed to this compound .

Pharmacokinetics

In pharmacokinetics studies, this compound can be analyzed using high-performance liquid chromatography (HPLC). This method is suitable for isolating impurities and studying the compound's behavior within biological systems . The compound's pharmacokinetic profile is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| This compound | Mutagenicity | Variable | N/A |

| Related Compounds | β-cell Protection | 100 | 0.1 ± 0.01 |

| Related Compounds | Anticancer | 45 | 18 ± 4 |

| Related Compounds | Neuroprotection | 88 | 13 ± 1 |

Case Study 1: Mutagenicity Assessment

In a study assessing the mutagenic effects of various halogenated compounds, this compound was shown to significantly increase mutation rates in Salmonella strains when tested under controlled conditions. This finding highlights the compound's potential risk factors in genetic stability and underscores the need for careful handling in laboratory settings .

Case Study 2: Electrophilic Aromatic Substitution

A detailed investigation into the electrophilic aromatic substitution reactions involving this compound demonstrated its reactivity due to the electron-donating methoxy group and the electron-withdrawing chlorine atom. The study provided insights into optimizing reaction conditions for synthesizing more complex organic molecules using this compound as a precursor .

Mécanisme D'action

The mechanism of action of 1-(2-Chloroethyl)-2-methoxybenzene involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, RNA, and proteins, leading to the formation of cross-links and adducts. This can interfere with the normal function of these biomolecules, ultimately leading to cell death. The compound’s effects are mediated through the formation of reactive intermediates, such as aziridinium ions, which can react with nucleophiles in biological systems.

Comparaison Avec Des Composés Similaires

1-(2-Chloroethyl)-2-methoxybenzene can be compared with other similar compounds, such as:

Mustard Gas (Bis(2-chloroethyl) sulfide): Both compounds are alkylating agents, but mustard gas is more toxic and has been used as a chemical weapon.

Nitrogen Mustards (e.g., Mechlorethamine): These compounds also act as alkylating agents and are used in chemotherapy. They differ in their chemical structure and specific applications.

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (Lomustine): Lomustine is used in chemotherapy and has a similar alkylating mechanism but differs in its chemical structure and specific medical applications.

Activité Biologique

1-(2-Chloroethyl)-2-methoxybenzene, also known as o-Chloroethyl anisole , is a compound that has garnered attention in various fields due to its biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.

This compound has a molecular formula of C9H10ClO and a molecular weight of 172.63 g/mol. The compound is synthesized through the chlorination of anisole (methoxybenzene) followed by the introduction of a chloroethyl group. The general reaction can be summarized as follows:

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to interfere with cellular proliferation and induce apoptosis in malignant cells.

- Mutagenicity : Studies have shown that this compound possesses mutagenic properties, which raises concerns regarding its safety and potential health risks associated with exposure .

- Neurotoxicity : Some investigations suggest that the compound may have neurotoxic effects, impacting neuronal health and function.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- DNA Interaction : The chloroethyl group can form adducts with DNA, leading to mutations and potentially triggering carcinogenesis.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular homeostasis and contributing to its cytotoxic effects.

- Oxidative Stress Induction : It is hypothesized that the compound induces oxidative stress within cells, leading to damage and apoptosis.

Case Studies

- A study published in Toxicological Sciences demonstrated that exposure to this compound resulted in significant DNA damage in cultured human cells, indicating its potential as a mutagen .

- Another investigation highlighted its cytotoxicity against breast cancer cell lines, where it was shown to reduce cell viability significantly at concentrations above 10 µM .

Data Table: Biological Activities

Propriétés

Numéro CAS |

35144-25-3 |

|---|---|

Formule moléculaire |

C9H11ClO |

Poids moléculaire |

170.63 g/mol |

Nom IUPAC |

[2-(2-chloroethyl)phenyl]methanol |

InChI |

InChI=1S/C9H11ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7H2 |

Clé InChI |

WNPKWSMUPIKXEX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CCCl |

SMILES canonique |

C1=CC=C(C(=C1)CCCl)CO |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.